Acetyl kitasamycin
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Overview
Description
Acetyl kitasamycin is a macrolide antibiotic derived from kitasamycin, which is produced by the bacterium Streptomyces kitasatoensis. It is known for its broad-spectrum antimicrobial activity and is used to treat various bacterial infections . This compound functions by inhibiting protein synthesis in bacteria, making it an effective treatment for infections caused by susceptible microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetyl kitasamycin is synthesized through a fermentation process involving Streptomyces kitasatoensis. The fermentation medium typically contains glucose, soybean cake powder, starch, ammonium chloride, monopotassium phosphate, magnesium sulfate, zinc sulfate, calcium carbonate, and soybean oil . The addition of methyl oleate and a surfactant enhances the synthesis of macrocyclic lactone, which is crucial for the production of this compound .
Industrial Production Methods
The industrial production of this compound involves large-scale fermentation followed by extraction and purification processes. The fermentation is carried out in bioreactors under controlled conditions to optimize the yield of the antibiotic. After fermentation, the compound is extracted using solvents and purified through various chromatographic techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Acetyl kitasamycin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These derivatives can have different pharmacological properties and may be used for different therapeutic applications .
Scientific Research Applications
Acetyl kitasamycin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the synthesis and reactions of macrolide antibiotics.
Biology: It is used to study the mechanisms of bacterial protein synthesis and the development of antibiotic resistance.
Medicine: It is used to treat bacterial infections, particularly those caused by Gram-positive bacteria.
Mechanism of Action
Acetyl kitasamycin exerts its effects by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This binding prevents the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome, effectively halting bacterial growth . The molecular targets of this compound include various components of the bacterial ribosome, and its action involves disrupting the normal function of these components .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to acetyl kitasamycin include other macrolide antibiotics such as erythromycin, clarithromycin, and azithromycin . These compounds share a similar mechanism of action and are used to treat similar types of bacterial infections.
Uniqueness
What sets this compound apart from other macrolides is its specific structure, which allows for a broader spectrum of activity and potentially fewer side effects. Additionally, this compound has shown promise in unique applications, such as its antifibrotic effects in preventing scarring after glaucoma surgery .
Properties
CAS No. |
71251-30-4 |
---|---|
Molecular Formula |
C43H69NO16 |
Molecular Weight |
856.0 g/mol |
IUPAC Name |
[(2R,3R,4S)-6-[(2S,3R,4R,5S,6R)-5-acetyloxy-6-[[(4S,5R,6R,7S,9S,10S,11E,13E,16S)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate |
InChI |
InChI=1S/C43H69NO16/c1-12-16-33(49)58-41-27(5)54-35(23-43(41,8)51)59-37-26(4)55-42(40(57-29(7)47)36(37)44(9)10)60-38-30(19-20-45)21-24(2)31(48)18-15-13-14-17-25(3)53-34(50)22-32(39(38)52-11)56-28(6)46/h13-15,18,20,24-27,30-32,35-42,48,51H,12,16-17,19,21-23H2,1-11H3/b14-13+,18-15+/t24-,25-,26-,27+,30+,31+,32-,35?,36+,37-,38+,39+,40-,41+,42+,43-/m0/s1 |
InChI Key |
YAQOKDYFTLGDSF-HWYPZJCRSA-N |
Isomeric SMILES |
CCCC(=O)O[C@@H]1[C@H](OC(C[C@]1(C)O)O[C@H]2[C@@H](O[C@@H]([C@H]([C@@H]2N(C)C)OC(=O)C)O[C@@H]3[C@@H](C[C@@H]([C@@H](/C=C/C=C/C[C@@H](OC(=O)C[C@@H]([C@H]3OC)OC(=O)C)C)O)C)CC=O)C)C |
Canonical SMILES |
CCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)OC(=O)C)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)OC(=O)C)C)O)C)CC=O)C)C |
Origin of Product |
United States |
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